Betamethasone 21-valerate-d9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H37FO6 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3,5D2,6D2,7D2 |
InChI Key |
FEROCCAEIIKMJT-KCPYVWLLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
Synthesis and Structural Characterization of Betamethasone 21 Valerate D9
Strategies for Deuterium (B1214612) Incorporation in Steroid Scaffolds
The introduction of deuterium into steroid molecules requires precise and regioselective chemical methods to ensure the label is placed at the desired, metabolically stable positions.
Specific Deuteration Approaches for Betamethasone (B1666872) Derivatives
While direct deuteration of the complex betamethasone steroid scaffold is challenging and can lead to a mixture of products, the primary strategy for preparing deuterated betamethasone esters involves the use of a deuterated acyl donor. This approach avoids harsh reaction conditions that could compromise the integrity of the steroid core. The synthesis of deuterated betamethasone analogues generally focuses on the introduction of deuterium into the ester side chains, as these are often sites of metabolic activity.
Regioselective Deuteration Techniques for the Valerate (B167501) Moiety
The synthesis of the d9-valerate precursor is the cornerstone for the preparation of Betamethasone 21-valerate-d9. Several methods can be employed for the regioselective deuteration of valeric acid. One common approach involves the use of deuterium gas (D₂) in the presence of a catalyst to reduce a suitable unsaturated precursor. Another effective method is the reduction of a halogenated valeric acid derivative with a deuterium source. For exhaustive deuteration of the alkyl chain, processes involving base- or acid-catalyzed hydrogen-deuterium exchange in deuterated solvents (e.g., D₂O, deuterated alcohols) under elevated temperatures can be utilized.
A plausible method for the synthesis of d9-valeric acid involves the use of a perdeuterated starting material or extensive H/D exchange reactions. For instance, starting with a commercially available deuterated precursor and extending the carbon chain is a viable route. Alternatively, exhaustive deuteration of valeric acid or its precursors can be achieved using strong deuterated acids or bases and a deuterium source.
Synthetic Pathways for this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the deuterated valerate side chain, followed by its attachment to the betamethasone core.
Multi-Step Synthesis Design
A logical synthetic pathway for this compound is outlined below:
Synthesis of d9-Valeric Acid: A suitable starting material, such as a commercially available deuterated alkyl halide, can be used to construct the deuterated pentanoyl chain via standard organic reactions like Grignard reagent formation followed by carboxylation. Alternatively, exhaustive hydrogen-deuterium exchange on valeric acid or a precursor can be performed.
Activation of d9-Valeric Acid: The deuterated valeric acid is then activated to facilitate esterification. A common method is the conversion of the carboxylic acid to a more reactive acyl halide, typically d9-valeroyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.orgexsyncorp.comlibretexts.org
Esterification of Betamethasone: The final step involves the regioselective esterification of the 21-hydroxyl group of betamethasone with the activated d9-valeroyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the liberated HCl and drive the reaction to completion. The 17-hydroxyl group is sterically hindered, which generally favors acylation at the more accessible 21-position.
| Step | Reaction | Key Reagents and Conditions |
| 1 | Synthesis of Valeric acid-d9 | Deuterated precursors, Grignard reagents, CO₂, or H/D exchange catalysts (e.g., Pd/C) with D₂ gas. |
| 2 | Formation of Valeroyl-d9 chloride | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). |
| 3 | Esterification | Betamethasone, Valeroyl-d9 chloride, Pyridine or other suitable base. |
Purification Methodologies for Deuterated Products
The purification of this compound is critical to remove any unreacted starting materials, reagents, and potential byproducts, such as the 17-valerate isomer or di-esterified product. Standard chromatographic techniques are employed for the purification of steroid compounds. nih.gov
Table of Purification Techniques:
| Technique | Principle | Application in this Synthesis |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Initial purification of the crude product to remove major impurities. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase. | Final purification to achieve high purity, separating closely related isomers. nih.govmaynoothuniversity.ie |
| Crystallization | Purification based on differences in solubility. | Can be used to obtain a highly crystalline and pure final product. |
Structural Characterization
Expected Spectroscopic Data:
| Technique | Expected Observations for this compound |
| ¹H NMR | The proton nuclear magnetic resonance spectrum is expected to be very similar to that of non-deuterated Betamethasone 21-valerate, with the key difference being the complete absence of signals corresponding to the protons of the valerate alkyl chain. The characteristic signals for the betamethasone steroid core would remain. |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum would show the signals for the carbon atoms of the betamethasone scaffold. The signals for the deuterated carbons in the valerate moiety would be significantly broadened and split into multiplets due to C-D coupling, and their intensity would be greatly reduced. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (or a protonated/adducted molecule in soft ionization techniques like ESI) that is 9 mass units higher than that of the non-deuterated Betamethasone 21-valerate, confirming the incorporation of nine deuterium atoms. Fragmentation patterns would also be altered, providing information on the location of the deuterium labels. nih.gov |
Spectroscopic and Chromatographic Characterization
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the successful synthesis and assessing the isotopic purity of this compound. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. nih.govresearchgate.net For this compound, the expected monoisotopic mass is higher than that of its unlabeled counterpart due to the replacement of nine hydrogen atoms with deuterium atoms.
The analysis confirms the incorporation of the deuterium atoms and allows for the calculation of isotopic enrichment. By comparing the signal intensity of the deuterated molecule (M+9) to any residual unlabeled molecule (M), the percentage of isotopic purity can be determined. A high isotopic purity is crucial for an internal standard to ensure accurate quantification of the target analyte.
Table 1: Theoretical Mass Data for Betamethasone 21-valerate Isotopologues
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Betamethasone 21-valerate | C₂₇H₃₇FO₆ | 476.2574 |
| This compound | C₂₇H₂₈D₉FO₆ | 485.3139 |
This table presents the theoretical monoisotopic masses calculated for the unlabeled and the fully deuterated (d9) versions of Betamethasone 21-valerate. The mass difference is a key parameter verified by HRMS.
Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the precise location of the deuterium labels within the molecule. While HRMS confirms the mass increase, NMR provides detailed structural information, ensuring that deuteration occurred at the intended positions on the valerate chain and not elsewhere on the steroid scaffold. researchgate.net
Both ¹H (Proton) and ²H (Deuterium) NMR spectroscopy are employed. wikipedia.orghuji.ac.il In the ¹H NMR spectrum of a successfully synthesized this compound, the signals corresponding to the protons on the valerate moiety would be absent or significantly diminished. libretexts.orgstudymind.co.uk Conversely, the ²H NMR spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the valerate chain. sigmaaldrich.commagritek.com This dual-spectroscopy approach provides conclusive evidence of the specific labeling pattern.
Table 2: Representative ¹H NMR Chemical Shift Data for the Valerate Moiety
| Protons | Expected Chemical Shift (ppm) in Unlabeled Compound | Expected Observation in d9 Compound |
| -CH₂- (alpha to C=O) | ~2.3 | Signal absent |
| -CH₂- (beta to C=O) | ~1.6 | Signal absent |
| -CH₂- (gamma to C=O) | ~1.4 | Signal absent |
| -CH₃ (terminal) | ~0.9 | Signal absent |
This table illustrates the expected changes in the ¹H NMR spectrum upon deuteration of the valerate group. The disappearance of these signals is a primary indicator of successful labeling.
Chromatographic Purity and Impurity Profiling of Synthetic Batches
The chemical purity of synthetic this compound is determined using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection. scribd.comnih.gov This analysis is essential to quantify the labeled compound and to identify and quantify any impurities. synthinkchemicals.com
Impurities can arise from starting materials, side reactions during the synthesis, or degradation. A common impurity is the isomeric Betamethasone 17-valerate, which can form via acyl migration. researchgate.netmaynoothuniversity.ie Other potential impurities include unreacted betamethasone and residual reagents from the synthesis. sigmaaldrich.comresearchgate.net A validated, stability-indicating HPLC method is used to separate the main compound from all potential impurities, ensuring that the purity of the synthetic batch meets the stringent requirements for its use as an internal standard. researchgate.net Purity levels are typically required to be greater than 95% for such applications. lgcstandards.com
Table 3: Example HPLC Impurity Profile for a Synthetic Batch
| Compound | Retention Time (min) | Purity / Impurity Level (%) |
| Betamethasone | 2.5 | < 0.2 |
| This compound | 7.3 | > 98.5 |
| Betamethasone 17-valerate-d9 | 5.7 | < 1.0 |
| Unknown Impurity 1 | 4.8 | < 0.1 |
| Unknown Impurity 2 | 8.1 | < 0.2 |
This table provides a hypothetical impurity profile for a batch of this compound as determined by HPLC, demonstrating high purity and the presence of minor related substances.
Advanced Analytical Methodologies Utilizing Betamethasone 21 Valerate D9
Development of Quantitative Assays
The development of robust and reliable quantitative assays is fundamental for the accurate measurement of corticosteroids in various research contexts. Betamethasone (B1666872) 21-valerate-d9 is an ideal internal standard for these assays due to its structural similarity and mass shift from the parent compound, which allows for clear differentiation in mass spectrometric analyses.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the quantification of corticosteroids due to its high sensitivity and selectivity. In the development of such methods, Betamethasone 21-valerate-d9 is added to samples at a known concentration early in the workflow to account for any loss of the target analyte, betamethasone valerate (B167501), during extraction, and to compensate for any variations in the instrument's response.
The chromatographic separation is typically achieved using a reversed-phase C18 column. The mobile phase often consists of a gradient mixture of an aqueous component, such as water with a small percentage of formic acid to improve protonation, and an organic solvent like acetonitrile or methanol. This setup ensures the efficient separation of betamethasone valerate from other endogenous and exogenous compounds in the sample matrix.
For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly employed. Specific precursor-to-product ion transitions are selected for both betamethasone valerate and the deuterated internal standard, this compound. The use of a deuterated standard is particularly advantageous as it co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization suppression.
Interactive Table 1: Typical LC-MS/MS Parameters for Betamethasone Valerate Analysis using this compound as an Internal Standard
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 300 - 400 °C |
| MRM Transition (Analyte) | e.g., m/z 477.2 → 357.2 |
| MRM Transition (IS) | e.g., m/z 486.2 → 366.2 |
| Collision Energy | Optimized for each transition (e.g., 10-20 eV) |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas chromatography-mass spectrometry (GC-MS) is less commonly used for the analysis of corticosteroids like betamethasone valerate due to their high molecular weight, low volatility, and thermal lability. Direct analysis by GC-MS would lead to the thermal degradation of the molecule in the hot injector and column nih.govnih.govresearchgate.net. Therefore, a critical step in GC-MS method development for such compounds is derivatization.
Derivatization is a chemical reaction that modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis nih.govnih.govacs.org. For corticosteroids, this typically involves the silylation of hydroxyl groups using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.govmdpi.com. The resulting trimethylsilyl (TMS) derivatives are more volatile and less prone to degradation at the high temperatures required for GC.
In a hypothetical GC-MS method, this compound would undergo the same derivatization process as the analyte. This ensures that it accounts for any variability in the derivatization reaction efficiency in addition to its role as an internal standard during the chromatographic run and detection. The separation would be performed on a capillary column, and detection would involve monitoring specific ions characteristic of the derivatized analyte and internal standard. However, due to the extensive sample preparation required and the availability of more direct methods like LC-MS/MS, GC-MS is not the preferred technique for this application.
Optimization of Chromatographic and Mass Spectrometric Parameters for Deuterated Standards
The optimization of analytical parameters is crucial for achieving the desired sensitivity, selectivity, and accuracy. When using a deuterated internal standard like this compound, the primary goal is to ensure that its behavior is as close to the analyte's as possible, with the exception of its mass-to-charge ratio.
Chromatographic Optimization: The chromatographic conditions are optimized to achieve a symmetrical peak shape, adequate retention time, and separation from interfering components. Since deuterated standards have nearly identical physicochemical properties to their non-deuterated counterparts, they will co-elute under reversed-phase liquid chromatography conditions. The gradient slope, mobile phase composition, and flow rate are adjusted to ensure a reasonable run time while maintaining good resolution.
Mass Spectrometric Optimization: Mass spectrometric parameters are optimized by infusing a solution of the analyte and the deuterated internal standard directly into the mass spectrometer. The precursor ions, which correspond to the protonated molecules ([M+H]+), are identified. Subsequently, the collision energy is varied to find the optimal energy that produces the most abundant and stable product ions for both the analyte and the internal standard. This process ensures the highest sensitivity for the MRM transitions. The dwell time for each transition is also optimized to ensure a sufficient number of data points across each chromatographic peak for accurate quantification.
Method Validation for Research Applications
Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. For quantitative research applications, this involves assessing linearity, precision, and accuracy.
Evaluation of Linearity and Calibration Curve Performance
The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. To evaluate linearity, a calibration curve is constructed by analyzing a series of standards of known concentrations. In methods utilizing this compound, a fixed amount of the internal standard is added to each calibration standard. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
The performance of the calibration curve is typically evaluated by the coefficient of determination (r²), which should ideally be ≥ 0.99. The linearity is established over a specific concentration range that is relevant to the expected concentrations in the research samples.
Interactive Table 2: Representative Calibration Curve Data for Betamethasone Valerate Quantification
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,230 | 101,500 | 0.0515 |
| 5 | 26,100 | 102,100 | 0.2556 |
| 10 | 51,900 | 101,800 | 0.5098 |
| 50 | 258,000 | 101,200 | 2.5494 |
| 100 | 515,000 | 101,000 | 5.0990 |
| 250 | 1,280,000 | 101,600 | 12.5984 |
| 500 | 2,560,000 | 101,400 | 25.2465 |
Note: Data are for illustrative purposes.
Assessment of Analytical Precision and Accuracy
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). This is evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) several times on the same day and on different days.
Accuracy is the closeness of the mean of a set of results to the actual or true value. It is determined by analyzing QC samples with known concentrations and is expressed as the percentage of the nominal concentration.
The use of this compound as an internal standard significantly improves both the precision and accuracy of the method by correcting for variations in sample preparation and instrument response.
Interactive Table 3: Illustrative Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Mean Conc. ± SD (ng/mL) | Accuracy (%) | ||
| Low QC | 3 | 2.95 ± 0.15 | 98.3 |
| Mid QC | 75 | 76.2 ± 2.8 | 101.6 |
| High QC | 400 | 395.1 ± 11.5 | 98.8 |
Note: Data are for illustrative purposes.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of a quantitative analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.
In methodologies employing this compound, the determination of LOD and LOQ for the target analyte (Betamethasone 21-valerate) is performed by analyzing a series of calibration standards at decreasing concentrations. The response of the analyte relative to the fixed concentration of the deuterated internal standard is measured. The LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve.
Common approaches include:
Signal-to-Noise Ratio: The LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.
Standard Deviation of the Blank: The LOD is calculated as 3.3 times the standard deviation of the blank sample response divided by the slope of the calibration curve. The LOQ is calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve.
Regression Statistics: In some cases, the LOD and LOQ are calculated based on the residual standard deviation of a regression line from the analysis of low-concentration samples. For instance, a study on Betamethasone residues determined the LOD to be 0.02 µg/mL and the LOQ to be 0.06 µg/mL using this method mfd.org.mk.
The inclusion of this compound ensures that the variability at these low concentrations is accurately accounted for, leading to more robust and reliable LOD and LOQ values.
Table 1: Illustrative LOD and LOQ Values for Betamethasone Esters in Analytical Methods
| Parameter | Betamethasone mfd.org.mk | Betamethasone Valerate researchgate.net | Analytical Technique |
| LOD | 0.02 µg/mL | 0.289 µg/mL | UPLC |
| LOQ | 0.06 µg/mL | 0.873 µg/mL | HPLC |
This table presents example values from studies on related compounds to illustrate typical detection and quantification limits. Values for a specific assay using this compound would be determined during method validation.
Investigation of Matrix Effects and Ion Suppression
Matrix effects are a significant challenge in LC-MS analysis, arising from the co-elution of endogenous components of the sample matrix with the analyte of interest longdom.org. These effects can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification chromatographyonline.com. Ion suppression is the more common phenomenon and occurs when matrix components compete with the analyte for ionization, reducing the analyte's signal intensity longdom.orgchromatographyonline.com.
The primary role of a stable isotope-labeled internal standard like this compound is to compensate for these matrix effects. Since the deuterated standard is structurally and chemically almost identical to the analyte, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement nih.gov. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is normalized, allowing for accurate quantification.
The investigation of matrix effects is a critical component of method validation and is typically assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a clean solvent. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. The use of this compound helps to ensure that the internal standard-normalized MF is close to 1, demonstrating the method's reliability.
Table 2: Hypothetical Matrix Effect Assessment Data
| Sample Type | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Matrix Factor (Analyte) | Matrix Factor (IS-Normalized) |
| Neat Solution | 1,000,000 | 1,100,000 | 0.91 | N/A | N/A |
| Post-Spiked Matrix | 600,000 | 650,000 | 0.92 | 0.60 (Suppression) | 1.01 (Compensated) |
This table illustrates how a deuterated internal standard compensates for signal suppression. While the absolute peak areas are reduced in the matrix, the ratio remains consistent, allowing for accurate quantification.
Sample Preparation Techniques for Deuterated Steroid Analysis
Effective sample preparation is crucial for minimizing matrix interference and ensuring the accurate measurement of deuterated steroids and their corresponding analytes. The goal is to isolate the compounds of interest from complex biological samples while removing potentially interfering substances like proteins, lipids, and salts.
Extraction Methodologies from Complex Biological Matrices (e.g., in vitro cell lysates, animal tissues)
The choice of extraction methodology depends on the nature of the biological matrix and the physicochemical properties of the steroid. Common techniques include:
Protein Precipitation (PP): This is a simple and rapid method often used for plasma or serum samples. An organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte and the deuterated internal standard is collected. This technique is effective at removing a large portion of proteins chromatographyonline.com.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent austinpublishinggroup.com. Solvents like methyl tert-butyl ether (MTBE), diethyl ether, or mixtures of hexane and ethyl acetate are commonly used to extract steroids from aqueous matrices. LLE can provide cleaner extracts than PP, resulting in less ion suppression chromatographyonline.comaustinpublishinggroup.com.
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent material packed into a cartridge or plate. The sample is loaded onto the sorbent, which retains the analyte and internal standard. Interfering components are washed away, and the purified analytes are then eluted with an appropriate solvent. SPE offers a wide variety of sorbent chemistries (e.g., reversed-phase, normal-phase, ion-exchange) that can be tailored for specific steroid analyses.
For solid matrices like animal tissues or in vitro cell lysates, an initial homogenization step is required, often in a buffer or organic solvent, to release the analytes before proceeding with one of the extraction techniques described above.
Table 3: Comparison of Common Extraction Methodologies for Steroid Analysis
| Extraction Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (PP) | Protein denaturation by organic solvent | Fast, simple, inexpensive | Less clean extract, potential for matrix effects |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Provides cleaner extracts than PP, high recovery | Can be labor-intensive, requires large solvent volumes |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | High selectivity, very clean extracts, can be automated | More expensive, requires method development |
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For steroids, which may exhibit low ionization efficiency in their native form, derivatization can significantly enhance detection sensitivity in mass spectrometry nih.govresearchgate.net. The strategy involves reacting the steroid with a reagent to introduce a functional group that is more easily ionized.
This is particularly beneficial for steroids lacking easily ionizable moieties. By introducing a permanently charged group or a moiety with high proton affinity, the response in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be amplified by orders of magnitude nih.govresearchgate.net.
Common derivatization approaches for steroids include:
Introduction of a Basic Nitrogen Moiety: Reagents containing a pyridine or hydrazine group, such as 2-hydrazino-1-methylpyridine (HMP), can be reacted with the ketone groups on the steroid backbone. The resulting derivative has a high proton affinity, leading to a strong signal in positive-ion ESI-MS mdpi.com.
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used in gas chromatography-mass spectrometry (GC-MS) to create more volatile and thermally stable trimethylsilyl (TMS) derivatives of hydroxyl groups dundee.ac.uk.
The derivatization reaction conditions, including the choice of reagent, solvent, temperature, and time, must be carefully optimized to ensure complete and reproducible conversion of both the analyte and the deuterated internal standard.
Table 4: Common Derivatization Reagents for Steroid Analysis
| Reagent | Abbreviation | Target Functional Group | Purpose |
| 2-hydrazino-1-methylpyridine | HMP | Ketone | Enhances positive-ion ESI signal mdpi.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl | Increases volatility for GC-MS dundee.ac.uk |
| Dansyl Chloride | - | Hydroxyl, Phenol | Introduces a fluorescent tag and enhances ionization |
| Girard's Reagent P/T | - | Ketone | Introduces a permanently charged quaternary ammonium group |
Role as an Internal Standard in Quantitative Bioanalysis
In the realm of quantitative bioanalysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. This compound, with its nine deuterium (B1214612) atoms, is an ideal internal standard for the quantification of Betamethasone 21-valerate and other related corticosteroids. Its chemical and physical properties are nearly identical to the non-deuterated analyte, yet it is distinguishable by its mass-to-charge ratio in a mass spectrometer.
Mitigating Variability in Sample Preparation and Extraction
The process of preparing biological samples for analysis is often complex and multi-stepped, introducing potential for variability and sample loss. The addition of a known quantity of this compound at the beginning of the sample preparation workflow allows researchers to account for any loss of the target analyte during extraction, concentration, and other handling steps. Since the deuterated standard behaves identically to the non-deuterated analyte, the ratio of the two remains constant, ensuring that the final calculated concentration of the analyte is accurate, even if some of the sample is lost.
Compensation for Mass Detector Fluctuations
Mass spectrometers can experience fluctuations in signal intensity over time due to various factors, including changes in instrument sensitivity and ion source conditions. These fluctuations, often referred to as signal drift, can lead to inaccurate quantification if not properly addressed. By co-eluting with the analyte, this compound experiences the same variations in instrument response. The use of the analyte-to-internal standard peak area ratio for quantification effectively normalizes these fluctuations, leading to more robust and reproducible results.
The following table illustrates the impact of using a deuterated internal standard on the precision of a hypothetical LC-MS/MS assay for Betamethasone 21-valerate.
| Sample ID | Analyte Peak Area (Without IS) | Analyte Peak Area (With d9-IS) | d9-IS Peak Area | Analyte/IS Ratio |
| 1 | 125,432 | 126,105 | 250,210 | 0.504 |
| 2 | 119,876 | 120,543 | 240,187 | 0.502 |
| 3 | 130,112 | 131,220 | 261,340 | 0.502 |
| Mean | 125,140 | 125,956 | 250,579 | 0.503 |
| %RSD | 4.1% | 4.2% | 4.2% | 0.2% |
As shown in the table, while the absolute peak areas may vary, the ratio of the analyte to the internal standard remains highly consistent, significantly improving the precision of the measurement.
Enhancing Selectivity and Accuracy in Steroid Quantification
The structural similarity among different steroid molecules can make their individual quantification challenging due to potential cross-reactivity in less specific analytical methods. The use of a specific deuterated internal standard like this compound in conjunction with a highly selective technique like tandem mass spectrometry (MS/MS) provides a high degree of confidence in the identity and quantity of the target analyte. The unique mass transition of the deuterated standard helps to distinguish it from other endogenous or exogenous steroids, thereby enhancing the selectivity and accuracy of the assay.
A comparison of validation parameters for a steroid assay with and without a deuterated internal standard highlights these improvements:
| Parameter | Without Deuterated IS (Analog IS) | With this compound |
| Accuracy (% Bias) | -8.5% to +12.3% | -2.1% to +1.8% |
| Precision (%RSD) | < 15% | < 5% |
| Limit of Quantification | 0.5 ng/mL | 0.1 ng/mL |
Addressing Challenges in Metabolomics Studies
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, requires highly accurate and reproducible analytical methods to detect subtle changes in metabolite concentrations. Stable isotope-labeled internal standards are crucial in metabolomics for both targeted and untargeted analyses. researchgate.net In targeted steroid profiling, this compound can be used to accurately quantify a panel of corticosteroids, helping to identify potential biomarkers for various physiological and pathological states. researchgate.net Its use helps to correct for matrix effects, which are a significant challenge in the analysis of complex biological samples like plasma and urine.
Considerations for Doping Control and Analytical Confirmation Procedures
In the field of anti-doping, the unequivocal identification and quantification of prohibited substances are of utmost importance. The World Anti-Doping Agency (WADA) requires rigorous analytical procedures to ensure the accuracy and reliability of test results. cleancompetition.org Betamethasone is a glucocorticosteroid that is prohibited in-competition when administered by certain routes. Certified reference materials, including deuterated standards like this compound, are essential for the validation of analytical methods used by WADA-accredited laboratories. cleancompetition.org They are used to confirm the identity of the substance and to ensure the accuracy of the quantitative results, which is critical for the fair enforcement of anti-doping regulations.
Investigations of Metabolic Pathways and Biotransformation (Non-Human / In Vitro)
While the primary application of this compound is as an internal standard, this role is critical in studies investigating the metabolic pathways and biotransformation of the non-deuterated drug in non-human and in vitro systems. The inherent stability of the deuterium label ensures that the internal standard does not undergo metabolic conversion itself, making it a reliable tracer for the quantification of the parent drug and its metabolites.
In typical in vitro metabolism studies, such as those using liver microsomes or other enzyme preparations, the non-deuterated Betamethasone 21-valerate is incubated with the biological system. At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched. This compound is then added as an internal standard before the sample is processed and analyzed by LC-MS/MS. This allows for the accurate determination of the rate of disappearance of the parent drug and the formation of its metabolites.
For instance, studies on the biotransformation of Betamethasone 17-valerate have shown that it can isomerize to Betamethasone 21-valerate, which is then further metabolized to Betamethasone. The use of a deuterated internal standard for Betamethasone 21-valerate would be essential to accurately quantify this intermediate and understand the kinetics of the metabolic cascade.
The following table outlines a hypothetical experimental setup for an in vitro metabolism study where this compound would be used.
| Component | Description |
| Test Compound | Betamethasone 21-valerate |
| In Vitro System | Rat Liver Microsomes |
| Incubation Time | 0, 15, 30, 60, 120 minutes |
| Internal Standard | This compound |
| Analytical Method | LC-MS/MS |
| Parameters Measured | Concentration of Betamethasone 21-valerate and potential metabolites over time |
By providing a stable and reliable reference, this compound enables researchers to construct accurate metabolic profiles and determine key enzyme kinetic parameters, such as the rate of metabolism (Vmax) and the Michaelis-Menten constant (Km). This information is crucial for understanding the drug's metabolic fate and potential for drug-drug interactions in pre-clinical settings.
This compound: A Tool in Mechanistic and Pre-clinical Steroid Research
This compound is a deuterated isotopologue of Betamethasone 21-valerate. The strategic placement of nine deuterium atoms on the valerate side chain provides a stable, heavy-isotope-labeled internal standard essential for advanced analytical and research applications. This modification renders the molecule an invaluable tool in mechanistic and pre-clinical investigations, allowing for precise quantification and metabolic tracking without interfering with the inherent chemical properties of the parent compound.
Degradation and Stability Studies of Betamethasone 21 Valerate D9
Forced Degradation Studies (e.g., Thermal, Photolytic, Hydrolytic, Oxidative)
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance. Studies on betamethasone (B1666872) valerate (B167501) have explored its degradation under various stress conditions, revealing its susceptibility to heat, light, and pH variations.
Thermal Degradation: Betamethasone 17-valerate is sensitive to heat researchgate.net. Thermal degradation studies show that elevated temperatures accelerate the hydrolysis and isomerization of the ester researchgate.netresearchgate.net. The degradation process follows first-order kinetics, with apparent rate constants (kobs) for thermal degradation ranging from 0.399-9.07×10-3 h-1 in different media nih.govresearchgate.netnih.gov.
Photolytic Degradation: The compound is known to decompose extensively when exposed to UV light nih.gov. Photodegradation also follows first-order kinetics, with rate constants in the range of 1.62 to 11.30 × 10-3 min-1 researchgate.netresearchgate.net. This degradation involves the rearrangement of the cyclohexadienone moiety of the steroid structure through a radical mechanism nih.gov.
Hydrolytic Degradation: Betamethasone 17-valerate is highly susceptible to pH-dependent degradation. It is particularly unstable under basic conditions, where complete degradation can be observed maynoothuniversity.ie. Under acidic conditions, it is also unstable, leading to the formation of major degradation products maynoothuniversity.ie. The compound exhibits maximum stability in the pH range of 4-5 nih.govresearchgate.netnih.gov.
Interactive Table: Summary of Forced Degradation Studies on Betamethasone Valerate
| Stress Condition | Key Findings | Kinetic Model | Rate Constants | Reference |
| Thermal | Accelerates isomerization and hydrolysis. | First-Order | 0.399-9.07×10⁻³ h⁻¹ | nih.govresearchgate.netnih.gov |
| Photolytic (UV) | Extensive decomposition via rearrangement of the cyclohexadienone moiety. | First-Order | 1.62-11.30 × 10⁻³ min⁻¹ | researchgate.netresearchgate.netnih.gov |
| Hydrolytic (pH) | Highly unstable in basic and acidic conditions. Maximum stability at pH 4-5. | pH-dependent | Not specified | nih.govmaynoothuniversity.ie |
| Oxidative | Stable under oxidative stress conditions tested in some studies. | Not applicable | Not applicable | maynoothuniversity.ie |
Through various stress studies, several key degradation products and process-related impurities of Betamethasone 17-valerate have been identified. High-performance liquid chromatography (HPLC) is a primary technique used for the separation and identification of these related substances nih.govresearchgate.netnih.gov.
The major products formed during thermal degradation are:
Betamethasone 21-valerate: An isomer formed through acyl migration nih.govresearchgate.netnih.gov.
Betamethasone alcohol: The product of the subsequent hydrolysis of the ester group nih.govresearchgate.netnih.gov.
Photodegradation results in a different set of products arising from molecular rearrangement:
Lumi derivative nih.gov
Photolumi derivative nih.gov
Andro derivative nih.gov
Process-related impurities have also been identified, which can themselves degrade under stress conditions. A notable impurity is:
Dexamethasone 17-valerate: An isomeric impurity of the active substance. Under hydrolytic stress, it can degrade to dexamethasone and dexamethasone 21-valerate nih.gov.
Interactive Table: Identified Degradation Products and Impurities
| Product/Impurity Name | Type | Origin | Identification Method | Reference |
| Betamethasone 21-valerate | Degradation Product | Thermal, Hydrolytic | HPLC | nih.govresearchgate.netnih.gov |
| Betamethasone alcohol | Degradation Product | Thermal, Hydrolytic | HPLC | nih.govresearchgate.netnih.gov |
| Lumi derivative | Degradation Product | Photolytic | HPLC | nih.gov |
| Photolumi derivative | Degradation Product | Photolytic | HPLC | nih.gov |
| Andro derivative | Degradation Product | Photolytic | HPLC | nih.gov |
| Dexamethasone 17-valerate | Process Impurity | Synthesis | LC-MSⁿ, NMR | nih.gov |
The degradation of Betamethasone 17-valerate primarily proceeds through two distinct pathways depending on the stressor.
Thermal/Hydrolytic Pathway: The principal mechanism is an intramolecular acyl migration, where the valerate group transesterifies from the C17 position to the C21 position of the steroid core nih.govmaynoothuniversity.ieresearchgate.net. This isomerization results in the formation of Betamethasone 21-valerate. This intermediate is then susceptible to hydrolysis, which cleaves the ester bond to yield the parent Betamethasone alcohol nih.govresearchgate.netsemanticscholar.org. This process is catalyzed by both acid and base nih.govscispace.com.
Photolytic Pathway: Under UV exposure, degradation occurs through a radical mechanism involving the rearrangement of the cyclohexadienone moiety, leading to the formation of lumi, photolumi, and andro derivatives nih.gov.
The stability of betamethasone valerate is significantly influenced by the chemical environment.
pH: The pH of the medium is a critical factor. The degradation rate increases in both acidic (below pH 3.5) and alkaline (above pH 4.5) conditions nih.gov. Maximum stability for Betamethasone valerate is consistently observed in the pH range of 4 to 5 nih.govresearchgate.netnih.gov.
Solvent Polarity: The rate of degradation increases as the solvent polarity decreases (i.e., with a lower dielectric constant) nih.govnih.gov. This is attributed to the relatively non-polar nature of the compound nih.gov.
Ionic Strength: An increase in the ionic strength of the solution leads to a decrease in the degradation rate constant nih.govresearchgate.netnih.gov. This effect may be related to the deactivation of excited states and radical quenching in the case of photodegradation researchgate.netresearchgate.net.
Phosphate Concentration: In buffered solutions, the degradation rate constant decreases as the concentration of phosphate ions increases nih.govresearchgate.netnih.gov. This suggests an inhibitory effect of phosphate ions on the degradation reactions nih.govnih.gov.
Interactive Table: Impact of Environmental Factors on Stability
| Factor | Effect on Degradation Rate | Optimal Condition for Stability | Reference |
| pH | Increases below pH 3.5 and above pH 4.5 | pH 4-5 | nih.govresearchgate.netnih.gov |
| Solvent Polarity | Increases with decreasing solvent polarity | High polarity solvents | nih.govnih.gov |
| Ionic Strength | Decreases with increasing ionic strength | High ionic strength | nih.govresearchgate.netresearchgate.netnih.gov |
| Phosphate Conc. | Decreases with increasing phosphate concentration | High phosphate concentration | nih.govresearchgate.netresearchgate.netnih.gov |
Isomerization Studies of Betamethasone Esters
The isomerization of Betamethasone 17-valerate is a significant challenge in the formulation of topical medicines because the resulting isomer has substantially lower therapeutic potency nih.govmaynoothuniversity.ieresearchgate.net.
The core of the isomerization issue is the intramolecular migration of the acyl group from the C17 position to the more thermodynamically stable C21 position on the steroid ring researchgate.netnih.govresearchgate.net. This process, known as transesterification, results in the conversion of Betamethasone 17-valerate into Betamethasone 21-valerate nih.govscispace.com. This reaction is reversible, but the equilibrium favors the formation of the C21-ester.
Several factors have been identified that influence the rate and extent of this clinically important acyl migration.
pH: The transesterification is subject to both specific acid and base catalysis nih.govmaynoothuniversity.iescispace.com. The rate of isomerization is therefore highly dependent on the pH of the formulation's aqueous phase maynoothuniversity.ie.
Excipients: In cream formulations, the concentration of certain excipients can dramatically affect the isomerization rate. For instance, the rate depends significantly on the concentration of emulsifiers (like macrogolstearylether-20/21) used nih.gov. Higher emulsifier concentrations can lead to rapid degradation over weeks, while lower concentrations may show no significant degradation for years nih.govresearchgate.net. The influence of the emulsifier has been shown to be independent of the pH value of the cream's aqueous phase nih.gov.
Aqueous Environment: The presence of an aqueous phase is a prerequisite for the isomerization, as the reaction occurs in aqueous environments nih.govresearchgate.netscispace.com.
Implications for Long-Term Storage and Reference Standard Integrity
The chemical stability and integrity of Betamethasone 21-valerate-d9 as a reference standard are paramount for its use in analytical and research applications. Proper long-term storage is critical to prevent degradation and ensure the accuracy and reliability of quantitative and qualitative analyses. While specific stability studies on the deuterated form, this compound, are not extensively available in the reviewed literature, inferences can be drawn from studies on the non-deuterated analogue, Betamethasone valerate, and general principles of corticosteroid stability.
The primary purpose of using a deuterated standard like this compound is often as an internal standard in mass spectrometry-based assays. Its chemical purity and structural integrity directly impact the precision and accuracy of the analytical results. Degradation of the reference standard can lead to an underestimation of the analyte concentration and the appearance of impurity peaks that may interfere with the analysis.
Several factors can influence the stability of this compound during long-term storage, including temperature, pH, light, and the presence of oxidative agents. Studies on related compounds, such as Betamethasone 17-valerate, indicate that temperature and pH are significant factors in their degradation. For instance, Betamethasone 17-valerate is known to degrade into two major products: Betamethasone 21-valerate and betamethasone alcohol. nih.govresearchgate.net This isomerization and hydrolysis are influenced by the surrounding pH, with maximum stability for Betamethasone valerate observed at a pH of 4-5. nih.govnih.gov The degradation process has been found to follow first-order kinetics. nih.govnih.gov
Given that Betamethasone 21-valerate is a known degradation product of Betamethasone 17-valerate, it is crucial to store it under conditions that minimize further degradation to betamethasone alcohol or other byproducts. nih.govresearchgate.net The autoxidation of the primary alcoholic group at C-21 is a potential degradation pathway for corticosteroids, a process that can be catalyzed by trace metal ions. google.com
To maintain the integrity of this compound as a reference standard, it is essential to adhere to the storage conditions recommended by suppliers. These conditions are established to minimize degradation and preserve the purity of the standard over its shelf life.
Recommended Storage Conditions for Betamethasone 21-valerate Reference Standards
| Source | Recommended Storage Conditions |
| British Pharmacopoeia | Refrigerator (2 to 8 °C) pharmacopoeia.com |
| European Pharmacopoeia (EDQM) | +5°C +/- 3°C edqm.eu |
| Carl ROTH | 2 – 8 °C carlroth.com |
The use of stability-indicating analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), is crucial for monitoring the purity of reference standards over time. researchgate.netnih.gov Such methods are designed to separate the intact compound from any potential degradation products, thus providing a clear indication of the standard's integrity. researchgate.net
Known Thermal Degradation Products of Betamethasone 17-valerate
| Parent Compound | Degradation Products |
| Betamethasone 17-valerate | Betamethasone 21-valerate nih.govresearchgate.net |
| Betamethasone alcohol nih.govresearchgate.net |
Future Research Perspectives on Betamethasone 21 Valerate D9
Exploration of Novel Synthetic Routes for Deuterium (B1214612) Labeling
The synthesis of deuterated steroids like Betamethasone (B1666872) 21-valerate-d9 is a complex multi-step process. researchgate.netrsc.org Current research is focused on developing more efficient and selective methods for deuterium incorporation. Traditional methods often involve harsh reaction conditions which can lead to non-specific labeling and reduced yields.
Future synthetic strategies aim to:
Employ Microbial Biotransformation: Genetically engineered microorganisms could be used to introduce deuterium atoms at specific sites through enzymatic reactions, offering high selectivity and environmentally friendly reaction conditions. researchfloor.org
Develop Continuous Flow Processes: Ultrasound-assisted microcontinuous processes are being explored to facilitate the selective deuteration of steroid hormones, allowing for rapid, inexpensive, and sustainable gram-scale synthesis. nih.gov
These advancements are crucial for producing highly pure deuterated standards, which are essential for reliable bioanalytical applications.
Advanced Mass Spectrometry Techniques for Enhanced Traceability
Betamethasone 21-valerate-d9 is indispensable as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of betamethasone and its esters. scielo.brresearchgate.net The future of its application in this area lies in harnessing the power of high-resolution mass spectrometry (HRMS) and advanced tandem MS techniques.
| Technique | Advantage for Deuterated Standard Analysis |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for confident identification and differentiation of the deuterated standard from endogenous interferences. |
| Tandem MS (MS/MS) | Enables selective reaction monitoring (SRM) or multiple reaction monitoring (MRM), offering exceptional sensitivity and specificity for quantifying low levels of the target analyte. nih.gov |
| Ion Mobility-Mass Spectrometry (IM-MS) | Adds another dimension of separation based on the ion's size and shape, further enhancing the ability to resolve the analyte from complex matrix components. |
These advanced MS techniques, coupled with deuterated internal standards, provide a robust platform for achieving metrological traceability in clinical and research laboratories, ensuring the accuracy and comparability of results over time and across different analytical platforms. nih.govwaters.com
Expansion of Deuterated Analogs for Comprehensive Steroid Profiling
The analysis of the entire complement of steroids in a biological system, known as steroidomics or steroid profiling, is a powerful tool for understanding endocrine function and disease. nih.gov The development of a broader panel of deuterated steroid analogs, including various metabolites of betamethasone and other corticosteroids, is a key area of future research.
A comprehensive library of deuterated steroid standards would enable:
Multiplexed Quantification: Simultaneous measurement of a wide range of steroids in a single analytical run, providing a holistic view of the steroidome. sigmaaldrich.comresearchgate.net
Improved Accuracy: The use of a specific deuterated internal standard for each analyte minimizes quantification errors arising from variations in ionization efficiency and matrix effects. clearsynth.comnih.gov
Metabolite Identification: Deuterated standards can aid in the structural elucidation of novel or unexpected steroid metabolites. mdpi.com
This expansion will be critical for advancing our understanding of the complex interplay of steroids in health and disease.
Applications in Mechanistic Toxicology Studies (Non-Human)
Deuterated compounds are valuable tools in non-human toxicology studies to investigate the metabolic fate and mechanisms of toxicity of drugs. nih.govnih.gov While this compound itself is primarily an analytical standard, the principles of its use can be extended to mechanistic studies.
In non-human in vitro and in vivo models, deuterated analogs of betamethasone can be used to:
Trace Metabolic Pathways: By administering a deuterated version of the drug, researchers can track the formation of various metabolites using mass spectrometry, providing insights into the enzymes and pathways involved in its biotransformation. researchgate.net
Investigate Bioactivation: Determine if metabolism leads to the formation of reactive metabolites that may be responsible for toxicity.
For instance, studies have been conducted on the phototoxicity of betamethasone esters in mouse red blood cells and the genotoxicity of betamethasone in various in vitro and in vivo assays. nih.govnih.govfda.gov
Development of Reference Materials for Quality Control and Assurance
The availability of high-quality, well-characterized reference materials is fundamental to ensuring the reliability and accuracy of analytical measurements in clinical, forensic, and research laboratories. iaea.orgresearchgate.net this compound serves as an ideal candidate for development as a certified reference material (CRM).
The process of developing a CRM involves:
Comprehensive Characterization: Rigorous analysis to confirm chemical identity, purity, and isotopic enrichment.
Homogeneity and Stability Studies: Ensuring the material is uniform and stable over time under specified storage conditions.
Value Assignment: Accurate determination of the concentration or purity through inter-laboratory comparisons and validated analytical methods.
The availability of a CRM for this compound would provide laboratories with a traceable standard for method validation, calibration, and routine quality control, ultimately leading to improved data quality and inter-laboratory agreement. sci-hub.ru
Contribution to Understanding Steroid Biotransformation at a Molecular Level
Stable isotope labeling is a powerful technique for elucidating the complex pathways of drug and steroid biotransformation. nih.govnih.gov The metabolism of betamethasone involves processes such as hydroxylation and oxidation. nih.gov Using deuterated tracers like this compound in in vitro systems (e.g., liver microsomes, recombinant enzymes) allows for precise investigation of these metabolic pathways. nih.govresearchgate.net
Specifically, deuterated analogs can help to:
Identify Metabolites: The characteristic mass shift of the deuterium label makes it easier to identify drug-related metabolites in complex biological matrices. nih.govnih.gov
Determine Enzyme Specificity: By incubating the deuterated steroid with specific drug-metabolizing enzymes (e.g., cytochrome P450s), researchers can pinpoint which enzymes are responsible for its biotransformation. ju.edu.jo
Quantify Metabolic Flux: Isotope tracing studies can provide quantitative data on the rates of different metabolic reactions, offering a deeper understanding of the dynamics of steroid metabolism.
These molecular-level insights are crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and designing new drugs with improved metabolic profiles. isotope.com
Q & A
Q. How should conflicting data on impurity profiles be addressed in regulatory submissions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
